(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
Description
The compound "(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone" is a methanone derivative featuring a benzo[d]thiazole core linked to a pyrrolidine ring modified with a furan-2-ylmethyl sulfonyl group. This structure combines two pharmacologically relevant motifs:
- Benzo[d]thiazole: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents due to its electron-deficient nature and ability to participate in π-π stacking interactions .
Structural characterization of this compound likely employs techniques such as NMR, IR, and mass spectrometry (MS), as evidenced by similar compounds in the literature (e.g., 7b and 10 in , which share carbonyl and heterocyclic functionalities) . Synthesis may involve coupling the benzo[d]thiazole carboxylic acid derivative with a sulfonylated pyrrolidine intermediate using carbodiimide-mediated activation, analogous to methods described in .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-19-16-5-4-13(9-17(16)25-12)18(21)20-7-6-15(10-20)26(22,23)11-14-3-2-8-24-14/h2-5,8-9,15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWOYXRERDEMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone , identified by the CAS number 1795409-05-0 , is a complex organic molecule featuring a combination of furan, sulfonyl, pyrrolidine, and thiazole moieties. This unique structure suggests potential for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol . The structural features that contribute to its biological activity include:
- Furan Ring : Known for its role in various pharmacological activities.
- Sulfonamide Moiety : Associated with antibacterial properties.
- Pyrrolidine Ring : Linked to neuroactive properties.
- Thiazole Derivative : Recognized for its anticancer potential.
1. Antimicrobial Activity
The sulfonamide group present in the compound has been shown to exhibit significant antibacterial effects. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties.
2. Anticancer Properties
Studies related to thiazole-containing compounds indicate that they can exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to have IC50 values in the low micromolar range against cancer cells, indicating strong antiproliferative activity. The presence of the thiazole ring in this compound may enhance its anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest.
3. Neuroprotective Effects
The pyrrolidine component may contribute to neuroprotective effects, potentially modulating neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are key factors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key structural features and their associated activities based on literature findings:
| Structural Feature | Associated Activity |
|---|---|
| Furan Ring | Antioxidant, anti-inflammatory |
| Sulfonamide Group | Antibacterial |
| Pyrrolidine Ring | Neuroactive properties |
| Thiazole Moiety | Anticancer activity |
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to This compound :
- Anticancer Activity : A study evaluated several thiazole derivatives and found that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cells (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Neuroprotective Studies : Research on pyrrolidine derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage, showcasing their role in neurodegenerative disease models .
- Antimicrobial Efficacy : A series of sulfonamide compounds were tested against common bacterial strains, revealing that modifications in their structure led to varied antibacterial potency, often linked to the presence of electron-donating groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the literature. Key differences in substituents, spectroscopic profiles, and synthesis routes are highlighted.
Structural and Functional Comparisons
Key Observations
Substituent Effects: The target’s furan sulfonyl group distinguishes it from analogs like Compound 6 (), which features a phenyl-thiazole. The sulfonyl group’s electron-withdrawing nature may enhance metabolic stability and solubility compared to electron-donating substituents (e.g., methyl or phenyl) . Compound 7b () contains a thieno[2,3-b]thiophene system, which introduces greater aromaticity but less polarity than the target’s benzo[d]thiazole-sulfonyl combination .
Synthesis Routes :
- The target’s synthesis likely parallels Compound 6 (), utilizing carbodiimide (EDCI) for amide/ketone bond formation. This contrasts with Compound 7b and 10 , which rely on cyclocondensation reactions in refluxing DMF/EtOH .
Spectroscopic Profiles :
- The benzo[d]thiazole protons in the target are expected to resonate at δ 7.5–8.5 ppm, similar to aromatic signals in Compound 6 (δ 7.36–7.61 ppm) .
- The sulfonyl group’s IR signature (~1350–1200 cm⁻¹) differentiates the target from compounds with carbonyl (e.g., 7b , 1720 cm⁻¹) or nitrile (e.g., 10 , 3320 cm⁻¹) functionalities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
